3-Thiophenamine, 2-(1H-pyrrol-1-yl)-

Description

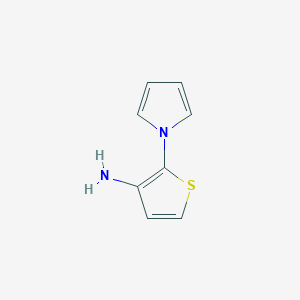

3-Thiophenamine, 2-(1H-pyrrol-1-yl)- is a heterocyclic amine featuring a thiophene ring substituted with a pyrrole moiety at the 2-position and an amino group at the 3-position.

Properties

CAS No. |

79257-10-6 |

|---|---|

Molecular Formula |

C8H8N2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

2-pyrrol-1-ylthiophen-3-amine |

InChI |

InChI=1S/C8H8N2S/c9-7-3-6-11-8(7)10-4-1-2-5-10/h1-6H,9H2 |

InChI Key |

CRDPPCVDGLTVIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)thiophen-3-amine typically involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for 2-(1H-pyrrol-1-yl)thiophen-3-amine are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)thiophen-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(1H-pyrrol-1-yl)thiophen-3-amine may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)thiophen-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Reactivity : Pyrrole-substituted thiophenes are less studied than pyrazole or imidazole analogs. The electron-donating nature of pyrrole may enhance electrophilic substitution at the thiophene ring, a hypothesis supported by similar reactivity in .

- Biological Activity : Pyrazole-thiophene hybrids in show moderate activity against cancer cell lines (IC₅₀ ~10–50 μM), suggesting the target compound could be optimized for similar endpoints.

- Analytical Challenges : Impurity profiling in underscores the importance of HPLC/LC-MS for detecting structurally related amines, a method applicable to the target compound.

Biological Activity

3-Thiophenamine, 2-(1H-pyrrol-1-yl)-, also known by its CAS number 79257-10-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 79257-10-6 |

| Molecular Formula | C8H8N2S |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 3-thiophenamine, 2-(1H-pyrrol-1-yl)- |

The biological activity of 3-Thiophenamine, 2-(1H-pyrrol-1-yl)- can be attributed to its ability to interact with various biological targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that 3-Thiophenamine, 2-(1H-pyrrol-1-yl)- exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro. It was found to reduce the production of pro-inflammatory cytokines in stimulated macrophages.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various thiophenamine derivatives, including 3-Thiophenamine, 2-(1H-pyrrol-1-yl)-. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study, the anticancer properties were evaluated using MCF-7 and HeLa cell lines. The compound was administered at concentrations ranging from 10 µM to 100 µM. The findings revealed a significant reduction in cell proliferation, with an IC50 value calculated at approximately 50 µM for MCF-7 cells .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Thiophenamine, 2-(1H-pyrrol-1-yl)-, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between thiophene and pyrrole derivatives. For example, esterification using thionyl chloride (SOCl₂) as a catalyst for activating carboxylic acids is common, followed by nucleophilic substitution or condensation reactions . Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (reflux conditions), and stoichiometric ratios of reactants. Triethylamine (TEA) is often used to neutralize HCl byproducts in reactions involving acyl chlorides . Purification via recrystallization (e.g., ethanol/DMF mixtures) or column chromatography is critical to isolate the product from byproducts like unreacted 4-pyrrol-1-yl phenol or thiophene intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-Thiophenamine, 2-(1H-pyrrol-1-yl)-?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups such as amine (-NH₂) and thiophene C-S bonds. Peaks near 3200–3320 cm⁻¹ indicate NH stretching, while 1538–1720 cm⁻¹ regions confirm aromatic C=C and carbonyl groups in intermediates .

- NMR Spectroscopy : ¹H-NMR resolves aromatic protons (δ 7.3–7.8 ppm for thiophene and pyrrole rings) and NH₂ groups (δ 4.9–5.0 ppm). ¹³C-NMR confirms carbon environments, e.g., quaternary carbons in fused rings (δ 120–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, [M+1]⁺ peaks (e.g., m/z 539) confirm molecular ion integrity .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for coupling reactions in the synthesis of 3-Thiophenamine derivatives?

- Methodological Answer : Transition-metal catalysts like palladium (Pd) or copper (Cu) are critical for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). For example, Pd-catalyzed C–N coupling under inert atmospheres (N₂/Ar) improves amine-thiophene bond formation . Solvent polarity (DMF vs. toluene) influences reaction rates and byproduct formation. Advanced techniques like microwave-assisted synthesis can reduce reaction times and improve yields . Kinetic studies (e.g., varying catalyst loading from 1–5 mol%) and computational modeling (DFT) help identify rate-limiting steps and transition states .

Q. How should researchers resolve contradictions in spectroscopic data when confirming the compound’s structure?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., enamine-imine equilibria) or polymorphism. Strategies include:

- Multi-Technique Cross-Validation : Combine 2D-NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and distinguish between regioisomers .

- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining the crystal structure, especially for polymorphic forms .

- Dynamic NMR Experiments : Variable-temperature NMR can identify dynamic processes (e.g., ring flipping in thiophene-pyrrole systems) that obscure spectral resolution .

Q. What computational methods are effective for predicting the reactivity and electronic properties of 3-Thiophenamine derivatives?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, pyrrole’s electron-rich nature increases reactivity at the α-position .

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents like DMF) .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes or receptors) by analyzing steric and electronic complementarity .

Q. What strategies mitigate side reactions during multi-step syntheses of 3-Thiophenamine analogs?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl or amine functionalities during harsh reactions .

- Stepwise Monitoring : Employ TLC or HPLC at each stage to detect intermediates (e.g., bis-enaminones in cyclization reactions) .

- Byproduct Trapping : Add scavengers (e.g., polymer-bound reagents) to sequester reactive intermediates like diazonium salts .

Data Analysis and Experimental Design

Q. How do solvent polarity and temperature affect the regioselectivity of thiophene-pyrrole coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring electrophilic aromatic substitution at electron-rich pyrrole positions. Nonpolar solvents (toluene) promote radical pathways or Friedel-Crafts alkylation. Temperature modulates activation energy: lower temps (0–5°C) reduce side reactions in diazonium coupling, while reflux (80–100°C) accelerates cyclization .

Q. What experimental approaches validate the biological activity of 3-Thiophenamine derivatives in academic research?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric/colorimetric readouts .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to assess therapeutic indices .

- ADME-Tox Profiling : Microsomal stability tests and Ames tests for mutagenicity predict pharmacokinetic and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.